

Application Notes and Protocols for Enarodustat in 5/6 Nephrectomized Rat Models

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Compound of Interest

Compound Name: *Enarodustat*

Cat. No.: *B608261*

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Introduction

Enarodustat (JTZ-951) is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH).[1][2] By inhibiting HIF-PH enzymes, **Enarodustat** stabilizes the alpha subunit of HIF (HIF- α), leading to its accumulation and translocation to the nucleus.[1] There, it dimerizes with HIF- β and activates the transcription of a suite of genes that mediate the physiological response to hypoxia.[1] In the context of chronic kidney disease (CKD), a key application of **Enarodustat** is the stimulation of endogenous erythropoietin (EPO) production to treat anemia, a common complication of CKD.[2] The 5/6 nephrectomized rat is a widely used preclinical model of CKD that develops progressive renal failure and anemia, making it a suitable model for evaluating the efficacy of therapies like **Enarodustat**.[3]

These application notes provide detailed protocols for the use of **Enarodustat** in the 5/6 nephrectomized rat model, including the surgical procedure, drug administration, and relevant signaling pathways.

Data Presentation

Quantitative Effects of Enarodustat on Hematological and Iron Metabolism Parameters

The following table summarizes the reported effects of **Enarodustat** in 5/6 nephrectomized rat models. It is important to note that while multiple studies confirm the efficacy of **Enarodustat**, a single comprehensive preclinical study with a full panel of hematological and iron metabolism data with statistical details was not publicly available. The data presented is a synthesis of findings from various sources.

Parameter	Animal Model	Treatment Group	Dosage and Duration	Observation	Source(s)
Hemoglobin (Hb)	5/6 Nephrectomized Rats	Enarodustat	1 and 3 mg/kg, once daily for 42 days	Dose-dependent increase in Hb levels.	[4]
Plasma EPO	5/6 Nephrectomized Rats	Enarodustat	Single dose of 3 mg/kg	Significant increase in plasma EPO concentration, peaking at 8 hours post-dose.	[1][4]
Liver EPO mRNA	5/6 Nephrectomized Rats	Enarodustat	Single dose of >1 mg/kg	Significant increase in liver EPO mRNA levels.	[1]
Hepcidin	Normal Rats	Enarodustat	Single dose	Decrease in hepcidin expression observed within 24 hours.	[1]
Iron Utilization	Normal Rats	Enarodustat	Repeated doses	More efficient iron utilization compared to recombinant human erythropoietin (rHuEPO).	[1][5]

Experimental Protocols

I. 5/6 Nephrectomy Surgical Protocol (Two-Stage)

This protocol describes a two-stage surgical procedure to create a 5/6 nephrectomy model in rats, which mimics chronic kidney disease.

Materials:

- Male Sprague-Dawley or Wistar rats (200-250 g)
- Anesthetic: Isoflurane or a combination of ketamine (100 mg/kg) and xylazine (4 mg/kg) administered intraperitoneally.[6]
- Analgesic: Buprenorphine (0.05-0.1 mg/kg, subcutaneous) or Carprofen (5 mg/kg, subcutaneous).[6]
- Surgical instruments: Scalpels, forceps, scissors, needle holders, sutures (e.g., 4-0 or 5-0 silk), wound clips.
- Sterile drapes, gauze, and saline.
- Cautery device or hemostatic agent.
- Warming pad.

Procedure:

Stage 1: Left Kidney Partial Nephrectomy

- Anesthesia and Analgesia: Anesthetize the rat using an approved protocol and administer pre-operative analgesia.[6] Monitor the depth of anesthesia throughout the procedure.
- Surgical Preparation: Shave the fur from the ventral midline of the abdomen. Disinfect the surgical site with an appropriate antiseptic solution (e.g., povidone-iodine followed by 70% ethanol). Place the animal on a sterile drape over a warming pad to maintain body temperature.
- Incision: Make a ventral midline incision through the skin and abdominal muscles to expose the peritoneal cavity.

- **Exposure of the Left Kidney:** Gently retract the intestines with moist sterile gauze to expose the left kidney.
- **Partial Nephrectomy:** Carefully free the left kidney from the surrounding adipose and connective tissue. Ligate the upper and lower poles of the kidney with suture material. Excise the two poles of the kidney, removing approximately two-thirds of the total kidney mass. Alternatively, the poles can be cauterized.
- **Hemostasis:** Achieve hemostasis using gentle pressure with sterile gauze or a cautery device.
- **Closure:** Return the kidney to its anatomical position. Close the abdominal muscle layer with sutures and the skin with wound clips or sutures.
- **Post-operative Care:** Administer post-operative analgesia as required. Monitor the animal for signs of pain, distress, or infection. Provide easy access to food and water.

Stage 2: Right Kidney Nephrectomy (One Week After Stage 1)

- **Anesthesia and Surgical Preparation:** Follow the same procedures for anesthesia and surgical site preparation as in Stage 1, but this time prepare the right flank.
- **Incision:** Make a flank incision on the right side, just below the rib cage, through the skin and muscle layers to access the right kidney.
- **Exposure of the Right Kidney:** Gently exteriorize the right kidney.
- **Nephrectomy:** Ligate the renal artery, renal vein, and ureter together with a single suture. Carefully excise the entire right kidney.
- **Closure:** Close the muscle and skin layers with sutures or wound clips.
- **Post-operative Care:** Provide the same post-operative care as described in Stage 1. The 5/6 nephrectomized model of CKD will be established, and signs of renal dysfunction and anemia will develop over the following weeks.[3]

II. Enarodustat Formulation and Administration Protocol

Materials:

- **Enarodustat** (JTZ-951) powder
- Vehicle: 0.5% Carboxymethyl cellulose (CMC) in sterile water.
- Oral gavage needles (16-18 gauge for rats).
- Syringes.
- Balance and weigh boats.
- Mortar and pestle or homogenizer.

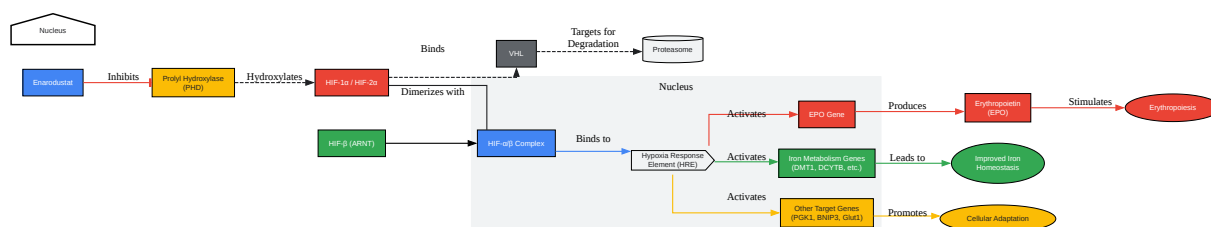
Procedure:

- Formulation Preparation:
 - Calculate the required amount of **Enarodustat** and vehicle based on the desired concentration and the number of animals to be dosed. A typical dose range for efficacy in this model is 1-3 mg/kg.[4]
 - Prepare the 0.5% CMC solution by dissolving the appropriate amount of CMC in sterile water.
 - Weigh the required amount of **Enarodustat** powder.
 - Levigate the **Enarodustat** powder with a small amount of the 0.5% CMC vehicle to form a smooth paste.
 - Gradually add the remaining vehicle while mixing continuously to create a uniform suspension. Ensure the suspension is well-mixed before each administration.
- Oral Administration (Gavage):
 - Weigh each rat to determine the precise volume of the **Enarodustat** suspension to be administered.

- Gently restrain the rat.
- Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
- Insert the gavage needle carefully into the esophagus. Do not force the needle.
- Administer the calculated volume of the **Enarodustat** suspension smoothly.
- Withdraw the needle gently.
- Monitor the animal for a few minutes after dosing to ensure there are no signs of respiratory distress.
- Administer **Enarodustat** once daily for the duration of the study (e.g., 42 days).[4]

Mandatory Visualizations

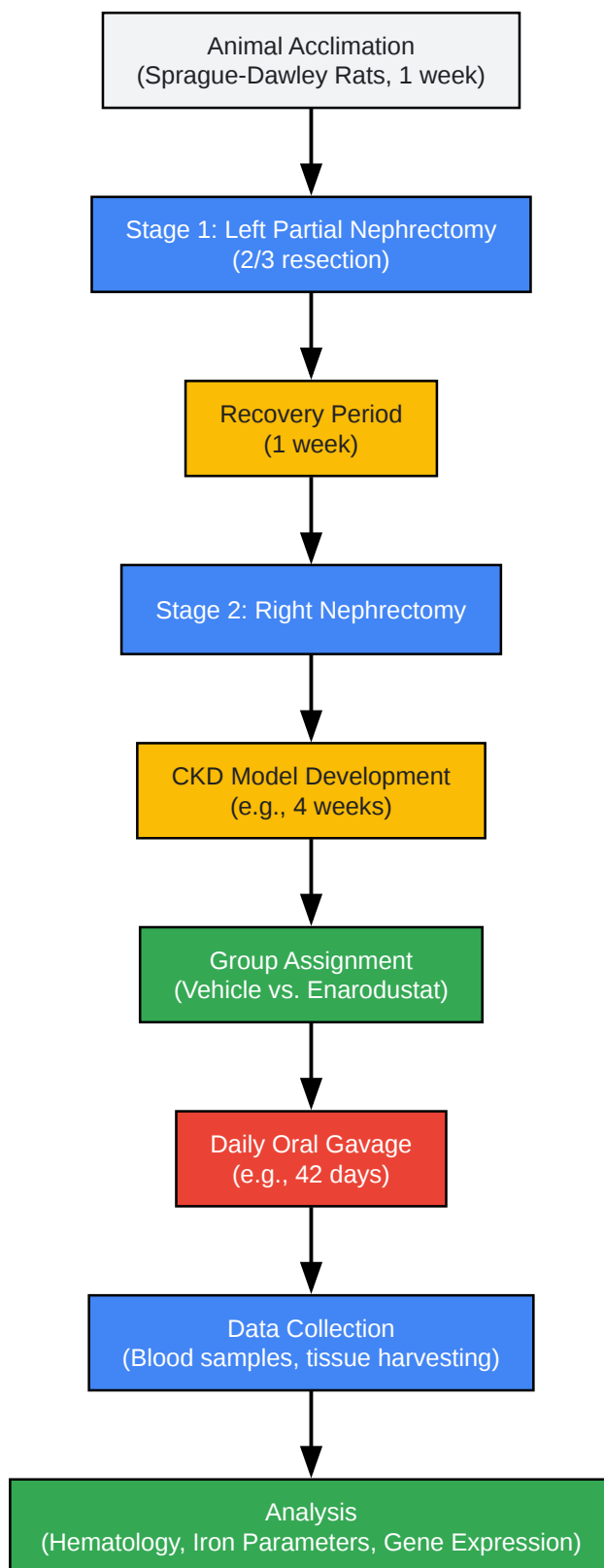
Signaling Pathway of Enarodustat Action



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Caption: Signaling pathway of **Enarodustat**.

Experimental Workflow



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Caption: Experimental workflow for **Enarodustat** in 5/6 nephrectomized rats.

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